Alcaftadine-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Alcaftadine is a H1 histamine receptor antagonist used to prevent itching associated with allergic conjunctivitis . It is a broad-spectrum antihistamine displaying a high affinity for histamine H1 and H2 receptors and a lower affinity for H4 receptors . It also exhibits modulatory action on immune cell recruitment and mast cell stabilizing effects .

Synthesis Analysis

Neuland Labs has developed a process to synthesize Alcaftadine that eliminates the time-consuming chromatographic purification step, utilizing two oxidation reactions instead .Molecular Structure Analysis

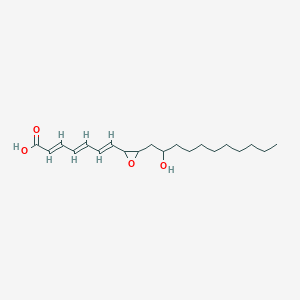

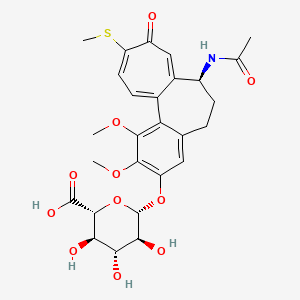

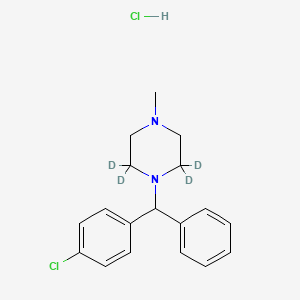

Alcaftadine has a molecular formula of C19H21N3O and a molecular weight of 307.389 Da . It has been characterized using spectrofluorimetric techniques, which observe the quenching effect of Alcaftadine on the intrinsic fluorescence of eosin Y .Physical And Chemical Properties Analysis

Alcaftadine is a small molecule with a molecular weight of 307.3895 and a molecular formula of C19H21N3O . It is used in the form of a sterile, light yellow, buffered ophthalmic solution .Scientific Research Applications

Antihistaminic Drugs Determination

Alcaftadine-d3 is used in the determination of antihistaminic drugs. Four sensitive and fast analytical approaches relied on ion pairing with eosin Y were built up and evaluated using spectroscopy for determination of Alcaftadine and Olopatadine hydrochloride with high sensitivity and selectivity . These methods are considered the first spectrofluorimetric methods for Alcaftadine and Olopatadine hydrochloride assay .

Histamine Receptor Antagonist

Alcaftadine-d3 is a histamine receptor antagonist with a broad spectrum of antihistamine activity . It has a high affinity for the H1 receptor, with a pKi (8.5) that is comparable with that of other H1 antihistamines . It also shows a higher affinity for the H2 receptor than ketotifen .

Functional Antagonist of H4 Receptor Signaling

Using a cellular assay of H4 receptor activity, alcaftadine-d3 was shown to act as a functional antagonist of H4 receptor signaling . This suggests that alcaftadine-d3 has a unique combination of therapeutic effects .

Treatment of Allergic Conditions

Alcaftadine-d3 represents a new therapeutic option for the treatment of allergic conditions . It is used in current therapy for ocular allergy, which includes H1 antihistamines, mast cell stabilizers, dual action antihistamines (H1 antihistamines + mast cell stabilizers), and steroids .

Ion Selective Electrode Fabrication

Alcaftadine-d3 is used in the fabrication of a novel ion selective electrode for determining alcaftadine . The glassy carbon electrode (GCE) was utilized as a substrate in the fabrication of an electrochemical sensor containing polyaniline (PANI) as an ion-to-electron transducer layer .

Mast Cell Stabilizer

Alcaftadine-d3 is an antihistaminic and mast cell stabilizer medication used to treat allergic conjunctivitis itching . It also has modulatory function on immune cell mobilization and the stabilizing effects of mast cells .

Mechanism of Action

Target of Action

Alcaftadine-d3 primarily targets the H1 histamine receptor . This receptor plays a crucial role in mediating allergic responses. By antagonizing this receptor, Alcaftadine-d3 can prevent the itching associated with allergic conjunctivitis .

Mode of Action

Alcaftadine-d3 acts as an antagonist of the H1 histamine receptor and an inhibitor of the release of histamine from mast cells . Additionally, Alcaftadine-d3 has been shown to decrease chemotaxis and inhibit eosinophil activation .

Biochemical Pathways

By antagonizing this receptor and inhibiting histamine release, Alcaftadine-d3 likely affects multiple downstream effects related to allergy symptoms .

Pharmacokinetics

Following topical ocular administration, Alcaftadine-d3 is minimally absorbed into the systemic circulation . The mean plasma concentration of Alcaftadine-d3 reaches its maximum (Cmax) at approximately 60 pg/mL, 15 minutes (Tmax) after dosing . Plasma concentrations of Alcaftadine-d3 drop below the lower limit of quantification (10 pg/mL) by 3 hours after dosing . The metabolism of Alcaftadine-d3 is mediated by non-CYP450 cytosolic enzymes to the active carboxylic acid metabolite .

Result of Action

The primary result of Alcaftadine-d3’s action is the prevention of itching associated with allergic conjunctivitis . By blocking the H1 histamine receptor and inhibiting histamine release, Alcaftadine-d3 reduces itching and redness of the eyes . It also reduces the recruitment of eosinophils after exposure to an allergen .

Action Environment

The action of Alcaftadine-d3 is influenced by its administration route. As it is administered as an eye drop, its effects are largely localized to the eye . This localized administration limits systemic absorption and effects

Safety and Hazards

properties

IUPAC Name |

11-[1-(trideuteriomethyl)piperidin-4-ylidene]-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-21-9-6-15(7-10-21)18-17-5-3-2-4-14(17)8-11-22-16(13-23)12-20-19(18)22/h2-5,12-13H,6-11H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTBKTRZPHJQLH-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alcaftadine-d3 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)

![Bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] (1R,2S)-3,3-dimethoxycyclobutane-1,2-dicarboxylate](/img/structure/B587753.png)